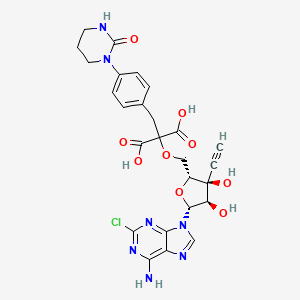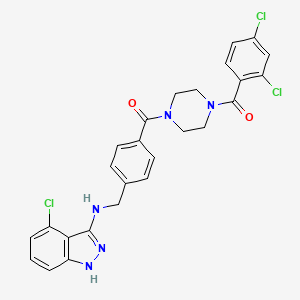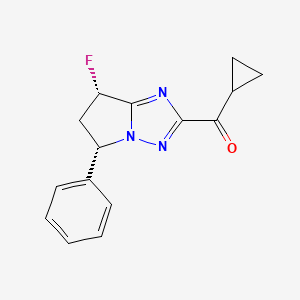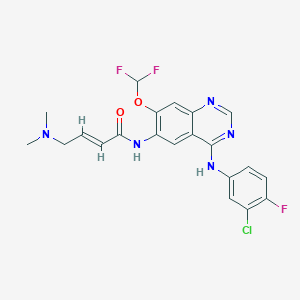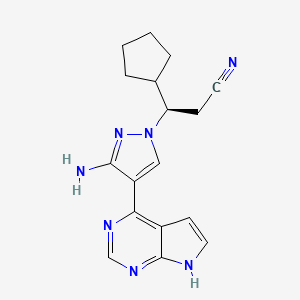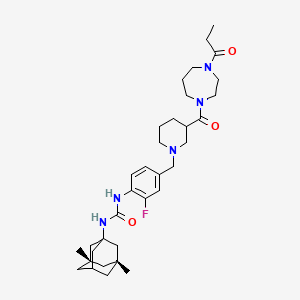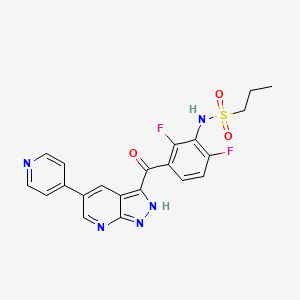![molecular formula C22H25ClF2N6O3 B10856158 [(3~{R})-4-[2-[2-[[3-(2-azanyl-6-chloranyl-pyrimidin-4-yl)-1-[bis(fluoranyl)methyl]pyrazol-4-yl]methyl]phenoxy]ethyl]morpholin-3-yl]methanol](/img/structure/B10856158.png)
[(3~{R})-4-[2-[2-[[3-(2-azanyl-6-chloranyl-pyrimidin-4-yl)-1-[bis(fluoranyl)methyl]pyrazol-4-yl]methyl]phenoxy]ethyl]morpholin-3-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TDI-11861 is a chemical compound known for its potent and selective inhibition of soluble adenylyl cyclase (sAC). This enzyme plays a crucial role in various physiological processes, including sperm motility. In animal studies, TDI-11861 has been shown to reversibly inhibit sperm motility, producing temporary infertility without hormonal side effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of TDI-11861 involves multiple steps, starting with the preparation of ethyl 4-benzyl-1H-pyrazole-3-carboxylate. This compound is then subjected to a series of reactions, including the addition of dibromo(difluoro)methane in the presence of sodium hydride in dimethylformamide (DMF). The reaction mixture is stirred at low temperatures under nitrogen atmosphere .
Industrial Production Methods: Industrial production of TDI-11861 would likely follow similar synthetic routes but on a larger scale, utilizing high-throughput reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential for consistent production.
Analyse Chemischer Reaktionen
Types of Reactions: TDI-11861 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the difluoromethyl and chloropyrimidinyl groups. These groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride and dibromo(difluoro)methane in DMF.
Oxidation and Reduction:
Major Products: The major products of these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions would yield products where the nucleophile has replaced a leaving group on the TDI-11861 molecule.
Wissenschaftliche Forschungsanwendungen
TDI-11861 has several scientific research applications:
Chemistry: Used as a model compound to study the inhibition of soluble adenylyl cyclase.
Industry: Potential applications in the development of new contraceptive technologies and possibly in other areas where inhibition of soluble adenylyl cyclase is beneficial.
Wirkmechanismus
TDI-11861 exerts its effects by binding to and inhibiting soluble adenylyl cyclase (sAC). This enzyme is responsible for the production of cyclic adenosine monophosphate (cAMP) in response to bicarbonate ions. By inhibiting sAC, TDI-11861 prevents the activation of sperm motility, thereby inducing temporary infertility .
Similar Compounds:
- CDD-2807
- JQ1
- YCT529
Comparison: TDI-11861 is unique in its high potency and selectivity for soluble adenylyl cyclase. Unlike other compounds, it offers a reversible and non-hormonal approach to male contraception, making it a promising candidate for further development .
Eigenschaften
Molekularformel |
C22H25ClF2N6O3 |
|---|---|
Molekulargewicht |
494.9 g/mol |
IUPAC-Name |
[(3R)-4-[2-[2-[[3-(2-amino-6-chloropyrimidin-4-yl)-1-(difluoromethyl)pyrazol-4-yl]methyl]phenoxy]ethyl]morpholin-3-yl]methanol |
InChI |
InChI=1S/C22H25ClF2N6O3/c23-19-10-17(27-22(26)28-19)20-15(11-31(29-20)21(24)25)9-14-3-1-2-4-18(14)34-8-6-30-5-7-33-13-16(30)12-32/h1-4,10-11,16,21,32H,5-9,12-13H2,(H2,26,27,28)/t16-/m1/s1 |
InChI-Schlüssel |
XVGSKZXXLKUEIO-MRXNPFEDSA-N |
Isomerische SMILES |
C1COC[C@H](N1CCOC2=CC=CC=C2CC3=CN(N=C3C4=CC(=NC(=N4)N)Cl)C(F)F)CO |
Kanonische SMILES |
C1COCC(N1CCOC2=CC=CC=C2CC3=CN(N=C3C4=CC(=NC(=N4)N)Cl)C(F)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



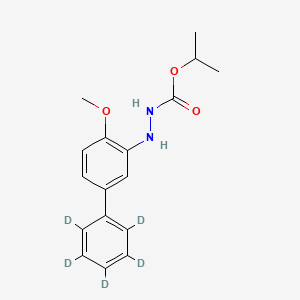
![N-[(3R,4S)-3-hydroxyoxan-4-yl]-7-[[4-(1-methyltriazol-4-yl)phenyl]methyl]furo[3,2-b]pyridine-5-carboxamide](/img/structure/B10856084.png)
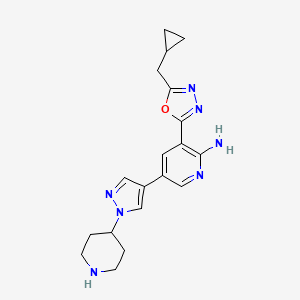
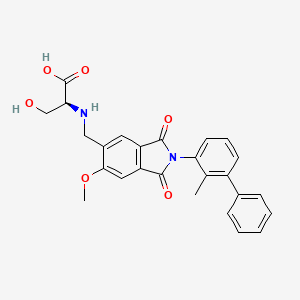
![2-Methyl-6-{[(1S,2S)-2-(5-methylpyridin-2-yl)cyclopropyl]methoxy}-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]pyrimidin-4-amine](/img/structure/B10856106.png)
![3-[(3S,6S,9S,12S,15S,18S,21S,24S,30S,36S,39S,42S,45S,48S,51S,54S,57S,60S,63S,66S,72R)-21-(4-aminobutyl)-3,66-bis(3-amino-3-oxopropyl)-45-benzyl-15-[(2S)-butan-2-yl]-12-(3-carbamimidamidopropyl)-36-(carboxymethyl)-6,18,30,42,48,51,63-heptakis[(1R)-1-hydroxyethyl]-60-(1H-imidazol-5-ylmethyl)-39-methyl-57-(2-methylpropyl)-2,5,8,11,14,17,20,23,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71-tricosaoxo-9-propan-2-yl-1,4,7,10,13,16,19,22,28,31,34,37,40,43,46,49,52,55,58,61,64,67,70-tricosazatricyclo[70.3.0.024,28]pentaheptacontan-54-yl]propanoic acid](/img/structure/B10856125.png)
![[(2S)-4-[7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]-2-methylpiperazin-1-yl]-phenylmethanone](/img/structure/B10856130.png)
